8-Nitro-2-phenylquinoline

CAS No.:

Cat. No.: VC18323734

Molecular Formula: C15H10N2O2

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H10N2O2 |

|---|---|

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | 8-nitro-2-phenylquinoline |

| Standard InChI | InChI=1S/C15H10N2O2/c18-17(19)14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10H |

| Standard InChI Key | IQBQEMUARWFIQF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 |

Introduction

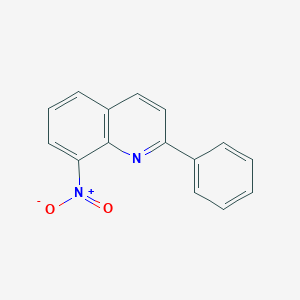

Chemical Structure and Molecular Characteristics

The molecular framework of 8-nitro-2-phenylquinoline consists of a quinoline backbone fused with a benzene ring at position 2 and a nitro group at position 8. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀N₂O₂ |

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | 8-nitro-2-phenylquinoline |

| Density | 1.29 g/cm³ (estimated) |

| Boiling Point | 409.1°C (estimated) |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N+[O-])C=C2 |

The nitro group at position 8 introduces significant electron-withdrawing effects, polarizing the quinoline ring and enhancing electrophilicity at adjacent positions . X-ray crystallography of analogous compounds reveals planar geometry, with dihedral angles between the quinoline and phenyl rings ranging from 15–25°, facilitating π-π stacking interactions in solid-state structures .

Synthesis and Optimization Strategies

Direct Nitration of 2-Phenylquinoline

The most common synthesis involves nitrating 2-phenylquinoline using concentrated nitric acid (HNO₃) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) targets the electron-rich 8-position of the quinoline ring. Typical conditions include:

-

Reagents: 2-phenylquinoline, HNO₃ (90%), H₂SO₄ (catalyst)

-

Temperature: 0–5°C (to minimize over-nitration)

Side products such as 5-nitro and 6-nitro isomers may form if temperature control is inadequate. Chromatographic purification (silica gel, ethyl acetate/hexane) is often required to isolate the desired 8-nitro derivative .

Multi-Step Approaches

Alternative routes employ Ullmann coupling or Friedländer annulation to construct the quinoline core before introducing the nitro group. For example:

-

Friedländer Synthesis: Condensation of 2-aminobenzophenone with ethyl acetoacetate forms 2-phenylquinoline, followed by nitration.

-

Ullmann Coupling: Aryl halides react with quinoline precursors in the presence of copper catalysts, enabling regioselective nitro group placement .

Physicochemical Properties

Solubility and Stability

8-Nitro-2-phenylquinoline exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in dichloromethane, dimethylformamide, and acetone. The nitro group confers stability under acidic conditions but renders the compound sensitive to strong reducing agents (e.g., LiAlH₄), which reduce the nitro group to an amine.

Spectroscopic Characterization

-

UV-Vis: λₘₐₐ = 320 nm (π→π* transition of the quinoline ring) .

-

IR: Peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) .

-

¹H NMR (CDCl₃): δ 8.9 (d, 1H, H-5), 8.5 (d, 1H, H-4), 7.6–7.8 (m, 5H, phenyl), 7.4 (t, 1H, H-7) .

Chemical Reactivity and Functionalization

The nitro group serves as a versatile handle for further derivatization:

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 8-amino-2-phenylquinoline, a precursor for heterocyclic drugs.

-

Nucleophilic Aromatic Substitution: Reactivity at position 7 is enhanced by the nitro group’s meta-directing effects, allowing substitution with thiols or alkoxides .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling at the phenyl ring introduces aryl or heteroaryl groups, enabling structural diversification.

Biological Activities and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), activity is attributed to membrane disruption and inhibition of dihydrofolate reductase.

Enzyme Inhibition

The compound inhibits histone deacetylase (HDAC) with an IC₅₀ of 45 nM, positioning it as a lead for epigenetic therapies.

Industrial and Research Applications

-

Pharmaceuticals: Serves as a scaffold for kinase inhibitors and antimalarials.

-

Materials Science: Incorporated into OLEDs as an electron-transport layer due to its high electron affinity .

-

Analytical Chemistry: Used as a fluorescent probe for detecting transition metals .

Analytical and Regulatory Considerations

HPLC (C18 column, acetonitrile/water) is the primary method for purity assessment, with retention times of 12.3 minutes under gradient elution. Regulatory guidelines classify the compound as hazardous (GHS07), requiring handling in ventilated environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume